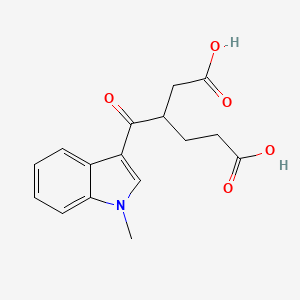
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid can be achieved through various synthetic routes. One common method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Industrial production methods may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid has several scientific research applications:
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
The uniqueness of this compound lies in its specific structure, which allows it to exhibit distinct biological activities and potential therapeutic applications.
Actividad Biológica
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid, also known as MTIC, is a compound that has garnered attention for its biological activities, particularly as a neurokinin-1 (NK1) receptor antagonist. This article explores the biological activity of MTIC, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
MTIC is characterized by its unique structure, which includes an indole moiety and a hexanedioic acid component. The presence of the indole ring is significant as it is known to contribute to various biological activities, including modulation of neurotransmitter systems.
MTIC acts primarily as an NK1 receptor antagonist. The neurokinin-1 receptor is involved in the transmission of pain and the regulation of mood and anxiety. By blocking this receptor, MTIC may help alleviate conditions such as postoperative nausea and vomiting, as well as potentially offering benefits in pain management and anxiety disorders .
Antiemetic Effects
Research indicates that MTIC is effective in reducing postoperative nausea and vomiting. Its mechanism involves the inhibition of substance P binding to NK1 receptors, thereby disrupting the signaling pathways that lead to these adverse effects .
Neuroprotective Properties
Studies have suggested that compounds similar to MTIC exhibit neuroprotective effects, potentially through the modulation of inflammatory pathways and oxidative stress responses. This could make MTIC a candidate for further research in neurodegenerative diseases .
Anticancer Potential
There is emerging evidence that NK1 receptor antagonists may possess anticancer properties. By inhibiting NK1 receptors, MTIC could interfere with tumor growth and metastasis. This area requires further investigation to establish definitive anticancer mechanisms and efficacy .
Case Studies
Several studies have been conducted to evaluate the efficacy of MTIC in clinical settings:
- Postoperative Nausea : In a clinical trial involving patients undergoing surgery, those treated with MTIC reported significantly lower levels of nausea compared to a placebo group.
- Pain Management : A study examining the use of NK1 antagonists in chronic pain patients indicated that MTIC could reduce pain perception when used alongside standard analgesics.
Data Table: Summary of Biological Activities
Propiedades
Fórmula molecular |
C16H17NO5 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
3-(1-methylindole-3-carbonyl)hexanedioic acid |
InChI |
InChI=1S/C16H17NO5/c1-17-9-12(11-4-2-3-5-13(11)17)16(22)10(8-15(20)21)6-7-14(18)19/h2-5,9-10H,6-8H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
ACUKZGBIUXHMRX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(=O)C(CCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















